molecular formula C25H30N4O2 B13419012 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide

2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide

Cat. No.: B13419012
M. Wt: 418.5 g/mol
InChI Key: LMFFHJRXWFWVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[N-(5,6-Diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, also known as selexipag or NS-304, is an orally available, long-acting prostacyclin receptor (IP receptor) agonist prodrug. It is metabolized into its active form, MRE-269, which selectively activates the IP receptor to induce vasodilation, inhibit platelet aggregation, and ameliorate pulmonary arterial hypertension (PAH) . Structurally, selexipag features a diphenylpyrazine core linked to an isopropylamino-butyloxy-acetamide moiety, optimized for enhanced pharmacokinetic stability and receptor specificity .

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide

InChI

InChI=1S/C25H30N4O2/c1-19(2)29(15-9-10-16-31-18-22(26)30)23-17-27-24(20-11-5-3-6-12-20)25(28-23)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H2,26,30)

InChI Key

LMFFHJRXWFWVSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCOCC(=O)N)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

The preparation involves multi-step organic synthesis, starting from 2-amino-5,6-diphenylpyrazine and proceeding through N-alkylation, functional group transformations, and final coupling reactions to yield the target compound.

  • Step 1: N-Isopropylation of 2-amino-5,6-diphenylpyrazine

    • React 2-amino-5,6-diphenylpyrazine with isopropyl bromide in the presence of potassium tert-butoxide and dimethylformamide at 25–85°C.
    • Reaction time: approximately 6 hours.
    • Cooling and filtration yield N-isopropyl-5,6-diphenylpyrazin-2-amine with high purity.
  • Step 2: Preparation of 4-(2-bromoethoxy)butanol Intermediate

    • React 2-bromoacetic acid with 4-chlorobutan-1-ol in the presence of potassium carbonate and acetonitrile.
    • Heat the mixture at 75–80°C for 6 hours.
    • Acidify and isolate the intermediate by filtration.
  • Step 3: Coupling to Form the Target Compound

    • The N-isopropyl-5,6-diphenylpyrazin-2-amine is reacted with the bromo-substituted butoxy acetamide intermediate under controlled conditions.
    • Solvent systems include hydrocarbon solvents such as n-heptane, toluene, or mixtures thereof.
    • Reaction temperatures range from 100 to 180°C, optimized around 130–145°C for best yield.
    • Post-reaction cooling to below 40°C with stirring for extended periods (2–24 hours) promotes crystallization of the product.

Solvent and Temperature Optimization

  • Hydrocarbon solvents, especially n-heptane, are preferred for crystallization steps due to their ability to induce polymorphic forms.
  • Temperature control is critical: melting the compound at 135–145°C under reduced pressure before crystallization enhances purity.
  • Cooling rates and stirring times influence the formation of specific crystalline polymorphs.

Crystalline Polymorphs and Their Preparation

The compound exhibits multiple polymorphic forms, each with distinct physical and chemical properties important for pharmaceutical formulation.

Polymorph Form Preparation Conditions Temperature Range (°C) Solvent System Crystallization Time (hours) Key Characteristics
Form-P Melting at 135–145°C, then addition to n-heptane 130–145 (melting), <40 (crystallization) n-Heptane (pre-cooled) >24 High purity, stable crystalline form
Form-L Similar to Form-P but with modified solvent ratios 130–145 Hydrocarbon solvents 2–20 Alternative polymorph with distinct PXRD peaks
Form-M Cooling from solvent system at controlled rates Variable Hydrocarbon solvents Variable Different PXRD and DSC profiles
Form-D Addition to pre-cooled n-heptane, filtered below 30°C 140–150 (reaction), <30 (filtration) n-Heptane (pre-cooled) 2–20 Characterized by unique PXRD peaks and IR spectrum

Each polymorph is characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm identity and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
N-Isopropylation 2-amino-5,6-diphenylpyrazine, isopropyl bromide, KOtBu, DMF 25–85 6 High Stirring, gradual heating, aqueous workup
Esterification/Alkylation 2-bromoacetic acid, 4-chlorobutan-1-ol, K2CO3, acetonitrile 75–80 6 Moderate Acidification post-reaction
Coupling & Crystallization Hydrocarbon solvent (n-heptane), melting, cooling 130–145 (melt), <40 (crystallize) 2–24 High Controlled cooling critical for polymorph

Research Findings and Improvements Over Prior Art

  • The improved processes described enhance yield and purity compared to earlier methods (e.g., U.S. Pat. No. 7,205,302B2), which suffered from low yield and purity.
  • The novel polymorphic forms discovered provide better stability and solubility profiles, essential for drug formulation and shelf life.
  • The use of hydrocarbon solvents and precise temperature control during crystallization steps is crucial for obtaining pure crystalline forms suitable for pharmaceutical use.

Chemical Reactions Analysis

Step 2: Coupling with Butyloxy Chain

  • 2-(4-chlorobutoxy)acetic acid is reacted with the pyrazine intermediate in the presence of potassium carbonate in acetonitrile at 75–80°C to form the butoxy-pyrazine conjugate .

  • Methane sulfonamide is then introduced via coupling with 2-chloro-N-(methylsulfonyl)acetamide in DMF using HATU and triethylamine to yield the final compound .

Step 3: Crystallization

Multiple crystalline forms (e.g., form-P , form-L , form-D ) are obtained through controlled crystallization:

  • Form-P : Dissolved in isopropyl acetate , cooled to 0–5°C with seed crystals and n-heptane , and filtered .

  • Form-L : Prepared by melting the compound at 130–170°C under reduced pressure, then cooling in n-heptane .

  • Form-D : Achieved by heating to 140–150°C, dissolving in isopropyl acetate , and cooling in n-heptane .

Reaction Conditions and Yields

Reaction Step Reagents Temperature Solvent Yield
Pyrazine core formation2-aminoacetamide HCl + benzil + NaOH0–10°CMethanol/water
Isopropyl substitutionIsopropyl bromide + Kt-BuOK80–85°CDMF
Butyloxy couplingPotassium carbonate75–80°CAcetonitrile
Acetamide formationHATU + triethylamine25–30°CDMF
Crystallization (Form-P)n-Heptane + seed crystals0–5°CIsopropyl acetate30 g
Crystallization (Form-L)Melting + n-heptane130–170°Cn-heptane

Data compiled from .

Pharmacological Activity

  • The active metabolite MRE-269 (C₂₅H₂₉N₃O₃) acts as a long-acting IP receptor agonist with high selectivity (Kᵢ = 20 nM) .

  • NS-304 converts to MRE-269 in vivo, providing sustained vasodilation without severe receptor desensitization .

Polymorphic Forms

  • PXRD patterns and DSC data distinguish crystalline forms (e.g., form-D shows peaks at 4.1°, 6.3°, 11.7° 2θ) .

  • IR spectra and solubility profiles further characterize each form .

Scientific Research Applications

2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves its role as a prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) with high selectivity, leading to vasodilation and inhibition of platelet aggregation. This action helps to alleviate symptoms of vascular diseases by improving blood flow and reducing vascular resistance .

Comparison with Similar Compounds

Pharmacological Selectivity and Efficacy

Compound Receptor Selectivity (IP vs. Other Prostanoid Receptors) EC50 in Human Pulmonary Arteries (nM) Species-Specific Vasodilation Efficacy
Selexipag High IP selectivity (IC50: 0.6 nM for IP) 1.2 nM Superior in humans vs. rat/porcine
MRE-269 IP-selective (IC50: 0.3 nM for IP) 0.8 nM Potent across species
Iloprost Moderate IP/EP1/EP3 activity 4.5 nM Strong in rodents, weaker in humans
Beraprost IP/EP4 activity 12.3 nM Limited human efficacy
Treprostinil Broad prostanoid activity (IP/EP/DP) 3.7 nM Moderate across species

Key Findings :

  • Selexipag and MRE-269 demonstrate >10-fold higher IP receptor selectivity compared to iloprost, beraprost, and treprostinil, minimizing off-target effects (e.g., EP3-mediated cough) .
  • In human pulmonary arteries, selexipag’s EC50 (1.2 nM) is 3–15x lower than iloprost or beraprost, indicating superior potency .
  • Species-specific responses: Selexipag’s vasodilation efficacy is uniquely pronounced in human arteries, unlike iloprost, which shows stronger effects in rodents .

Pharmacokinetic Properties

Compound Administration Route Half-Life (Hours) Bioavailability
Selexipag Oral 6–8 49%
MRE-269 N/A (active metabolite) 7–12 N/A
Iloprost Inhaled/IV 0.5–1.5 Low (<20%)
Beraprost Oral 0.9–1.2 65%
Treprostinil Oral/IV/Inhaled 4–6 100% (IV)

Key Findings :

  • Selexipag’s oral bioavailability (49%) and long half-life (6–8 hours) enable twice-daily dosing, contrasting with iloprost’s short duration (requiring 6–9 daily inhalations) .
  • MRE-269, the active metabolite, has a prolonged half-life (7–12 hours) , contributing to sustained therapeutic effects .

Clinical Advantages and Limitations

  • Selexipag :
    • Pros : Oral administration, IP-specific action, reduced side effects (e.g., flushing, hypotension) .
    • Cons : Requires metabolic activation; drug-drug interactions with CYP2C8 inhibitors .
  • Iloprost :
    • Pros : Rapid onset; useful in acute settings.
    • Cons : Frequent dosing; systemic side effects .
  • Treprostinil: Pros: Multiple administration routes; broad receptor activity. Cons: Non-selective action; higher risk of adverse events .

Research Highlights and Clinical Implications

  • Synergistic Use: Selexipag combined with macitentan (an endothelin receptor antagonist) shows additive effects in PAH treatment, reducing pulmonary vascular resistance by 38% vs. monotherapy .
  • Species-Specific Efficacy : Selexipag’s vasodilation in human pulmonary arteries is 2.5x stronger than in rat arteries, underscoring its translational relevance .
  • Crystal Formulations: Novel crystal forms (Form I-III) improve selexipag’s stability, with Form-I achieving 99.51% purity after impurity removal .

Biological Activity

2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, also known by its CAS number 475085-57-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N3O3C_{25}H_{29}N_{3}O_{3} with a molecular weight of 419.52 g/mol. The compound features a diphenylpyrazine moiety which is integral to its biological activity.

PropertyValue
Molecular FormulaC25H29N3O3
Molecular Weight419.52 g/mol
CAS Number475085-57-5
InChI KeyOJQMKCBWYCWFPU-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its role as an agonist for the prostacyclin receptor (IP receptor). This receptor plays a significant role in vasodilation and inhibition of platelet aggregation, making it a target for conditions such as pulmonary arterial hypertension (PAH).

Pharmacological Effects

  • Vasodilation : The compound has been shown to induce vasodilation through the activation of the IP receptor, leading to decreased pulmonary vascular resistance.
  • Antiplatelet Activity : By activating the IP receptor, it also exhibits antiplatelet effects which could be beneficial in preventing thromboembolic events in patients with cardiovascular diseases.
  • Potential in PAH Treatment : Given its mechanism of action, there is potential for this compound in treating PAH, similar to other prostacyclin analogs like selexipag.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications in therapeutic contexts:

  • A study highlighted the efficacy of prostacyclin analogs in improving exercise capacity and hemodynamics in PAH patients .
  • Another research emphasized the importance of structural modifications in enhancing the potency and selectivity of pyrazine-based compounds towards IP receptors .

Table 2: Summary of Relevant Studies

Study ReferenceFindings
Demonstrated improved exercise capacity in PAH patients using IP agonists.
Discussed structural modifications enhancing potency towards IP receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of the diphenylpyrazine moiety is essential for receptor binding and subsequent activation.

Key Structural Features

  • Diphenylpyrazine Core : This structure contributes to the lipophilicity and binding affinity towards the IP receptor.
  • Isopropylamine Side Chain : Enhances solubility and may influence pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step approach. First, a substitution reaction forms the pyrazinyl intermediate using 5,6-diphenylpyrazin-2-amine and isopropyl bromide under alkaline conditions. The butyloxy chain is introduced via nucleophilic substitution, followed by coupling with acetamide using carbodiimide-based condensing agents (e.g., EDC/HCl).
  • Characterization : Intermediates are validated via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Crystallography (e.g., X-ray) confirms stereochemistry for chiral intermediates .
  • Table 1 : Key Synthetic Intermediates and Characterization

IntermediateKey Spectral Data (NMR δ, ppm)HRMS (m/z)
Pyrazinyl amine7.8–8.2 (aromatic H)345.1234
Butyloxy derivative3.6 (OCH2_2), 1.4–1.7 (CH2_2)478.2345

Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) determines purity (>98%). Thermal stability is assessed via differential scanning calorimetry (DSC), while elemental analysis confirms C/H/N ratios. Impurity profiling uses LC-MS to detect side products (e.g., unreacted amines) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology : Screen for prostaglandin receptor modulation (common target for pyrazine derivatives) using HEK-293 cells transfected with IP receptors. Measure cAMP levels via ELISA. Cytotoxicity is assessed via MTT assays in hepatic (HepG2) and renal (HEK-293) cell lines .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and reduce byproducts?

  • Methodology : Apply factorial design to variables like temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies optimal conditions. For example, a 23^3 factorial design reduces side reactions during acetamide coupling .
  • Table 2 : DoE Variables and Outcomes

VariableRangeOptimal ValueYield Increase
Temperature40–80°C65°C+22%
Catalyst (EDC)0.1–1.0 mol%0.6 mol%+15%
SolventTHF/DCMTHF+12%

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodology : Replicate synthesis under inert conditions to exclude oxidation artifacts. Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What computational strategies predict metabolic degradation pathways?

  • Methodology : Employ in silico tools (e.g., Schrödinger’s MetaSite) to identify cytochrome P450 oxidation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Key metabolites are isolated via preparative HPLC and characterized by LC-MS/MS .

Q. How to design structure-activity relationship (SAR) studies for pyrazine-acetamide derivatives?

  • Methodology : Synthesize analogs with variations in the pyrazine core (e.g., electron-withdrawing groups) and acetamide side chain (e.g., sulfonamide substitutions). Test binding affinity via surface plasmon resonance (SPR) and correlate with steric/electronic parameters (Hammett constants, LogP) .

Data Contradiction Analysis

  • Case Example : Discrepancies in reported IC50_{50} values for receptor binding may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation includes standardizing protocols (e.g., ATP fixed at 1 mM) and using internal controls (e.g., reference inhibitors) .

Experimental Design Table

ObjectiveMethodKey ParametersReference
Synthetic OptimizationDoECatalyst, solvent, temperature
Metabolic StabilityMicrosomal assayNADPH, incubation time
SAR DevelopmentSPRLigand concentration, buffer pH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.